N-benzyl-2-[(chloroacetyl)amino]benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-[(2-chloroacetyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-10-15(20)19-14-9-5-4-8-13(14)16(21)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXUIZRKYOIVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429459 | |
| Record name | N-Benzyl-2-(2-chloroacetamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53824-92-3 | |
| Record name | N-Benzyl-2-(2-chloroacetamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1. Foundational & Exploratory
A Technical Guide to 2-(2-chloroacetamido)-N-benzylbenzamide: Synthesis, Chemical Identity, and Anticipated Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-chloroacetamido)-N-benzylbenzamide (CAS No. 53824-92-3), a compound of interest in medicinal chemistry. Despite a notable absence of direct pharmacological studies on this specific molecule, its structural motifs—an N-benzylbenzamide core and a reactive chloroacetamide group—suggest a rich potential for biological activity. This document delineates the compound's precise chemical identity, including its IUPAC name and known synonyms. Furthermore, it presents a logical, field-proven synthetic pathway, complete with a detailed experimental protocol derived from established methodologies for analogous structures. The guide culminates in a synthesized analysis of the compound's anticipated biological profile, drawing upon authoritative research into structurally related N-benzylbenzamide and chloroacetamide derivatives. This extrapolation provides a scientifically grounded framework for future investigation into its potential as a therapeutic agent, particularly in oncology and neurodegenerative disease.
Chemical Identity and Properties
A precise understanding of a compound's nomenclature and physicochemical properties is fundamental to any research endeavor.
Nomenclature and Identifiers
-
Synonyms: N-Benzyl-2-(2-chloroacetamido)benzamide[1]
Chemical Structure
The structure of 2-(2-chloroacetamido)-N-benzylbenzamide is characterized by a central benzamide scaffold. The amide nitrogen is substituted with a benzyl group, and the phenyl ring is substituted at the ortho-position with a chloroacetamido group.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
While experimental data for the target compound is scarce, its properties can be predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅ClN₂O₂ | [2][3] |
| Molecular Weight | 302.76 g/mol | [3][4] |
| Predicted XlogP | 3.0 - 3.2 | [2][4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Plausible Synthetic Pathways
There is no specific literature detailing the synthesis of 2-(2-chloroacetamido)-N-benzylbenzamide. However, a logical and efficient two-step synthesis can be proposed based on well-established organic chemistry principles: the synthesis of an aminobenzamide precursor followed by chloroacetylation.
Retrosynthetic Analysis
The primary disconnection for a retrosynthetic analysis is at the two amide bonds. The most logical approach involves the late-stage introduction of the reactive chloroacetyl group. This protects the reactive moiety until the final step and utilizes a more stable precursor.
Figure 2: Retrosynthetic analysis of 2-(2-chloroacetamido)-N-benzylbenzamide.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure derived from methodologies used for synthesizing similar compounds.[5][6][7] Optimization may be required.
Step 1: Synthesis of 2-amino-N-benzylbenzamide
This step involves the reaction of isatoic anhydride with benzylamine, which provides an efficient route to N-substituted 2-aminobenzamides.[6][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add benzylamine (1.0 equivalent) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 150-160°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction involves the nucleophilic attack of the amine on a carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[9][10]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-N-benzylbenzamide.
Step 2: Synthesis of 2-(2-chloroacetamido)-N-benzylbenzamide
This step is a standard N-acylation using chloroacetyl chloride.[5][7][11]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2-amino-N-benzylbenzamide (1.0 equivalent) from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Cooling and Base Addition: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to neutralize the HCl byproduct that will be formed.[5]
-
Acylation: Add chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the cooled, stirred solution, ensuring the temperature remains below 10°C. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 2-(2-chloroacetamido)-N-benzylbenzamide.
Anticipated Biological Profile and Mechanistic Insights
While no direct experimental data exists for 2-(2-chloroacetamido)-N-benzylbenzamide, its structural components allow for an informed projection of its potential biological activities. This analysis is based on the known pharmacology of the N-benzylbenzamide and chloroacetamide scaffolds.
Potential as an Antitumor Agent
The N-benzylbenzamide scaffold is present in a number of compounds investigated for their anticancer properties.
-
Tubulin Polymerization Inhibition: Several novel N-benzylbenzamide derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization.[12][13] One such compound demonstrated significant antiproliferative activities with IC₅₀ values in the low nanomolar range (12-27 nM) against various cancer cell lines.[12][13] These agents typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The N-benzyl group often serves as a "cap" group that orients the molecule within the binding pocket.[1]
-
Reactive Chloroacetamide Moiety: The chloroacetamide group is a known electrophilic pharmacophore.[1] It can act as a covalent modifier of biological targets, such as the cysteine residues in the active sites of enzymes. This covalent inhibition can lead to irreversible inactivation of the target protein, a strategy employed in the design of some anticancer drugs.[14] For instance, 2-chloroacetamides bearing thiazole scaffolds have shown significant cytotoxic activity against leukemia and breast cancer cell lines, with glutathione S-transferase (GST) inhibition proposed as a potential mechanism.[14]
Figure 3: Hypothesized mechanism of antitumor activity via tubulin polymerization inhibition.
Potential Neuropharmacological Activity
The benzamide structure is a well-established pharmacophore in the design of drugs targeting the central nervous system (CNS).[1]
-
Dopamine Receptor Antagonism: N-benzyl benzamide derivatives have been synthesized and evaluated as dopamine D2 receptor antagonists, suggesting potential for neuroleptic (antipsychotic) activity.[1][15]
-
Butyrylcholinesterase (BChE) Inhibition: In the context of Alzheimer's disease, a series of N-benzyl benzamide derivatives were identified as selective, sub-nanomolar inhibitors of BChE.[16] Certain compounds showed neuroprotective effects and improved cognitive function in animal models, highlighting the potential of this scaffold in treating neurodegenerative disorders.[16]
Potential Antimicrobial Activity
Both benzamide and chloroacetamide derivatives have been explored as antimicrobial agents.
-
Benzamides: Amide derivatives of benzoic acids are known to possess a wide range of pharmacological effects, including antibacterial and antifungal activities.[17]
-
Chloroacetamides: The chloroacetamide moiety is a known pharmacophore in the development of new antimicrobial agents.[18]
Conclusion and Future Directions
2-(2-chloroacetamido)-N-benzylbenzamide is a molecule with a compelling, albeit currently unexplored, potential in drug discovery. Its chemical architecture, combining the privileged N-benzylbenzamide scaffold with a reactive chloroacetamide warhead, presents a unique opportunity for therapeutic innovation. The synthetic route proposed herein is logical and based on reliable, well-documented chemical transformations, providing a clear path for its synthesis and subsequent investigation.
The extrapolated biological profile strongly suggests that initial screening efforts should be directed toward its potential as an antitumor agent, specifically as a tubulin polymerization inhibitor, and as a potential modulator of CNS targets. The presence of the reactive chloroacetamide group warrants investigation into its potential for covalent modification of target proteins.
It must be emphasized that while the analysis presented in this guide is grounded in established medicinal chemistry principles, it is based on extrapolation from related compounds. There is a clear and urgent need for direct experimental validation. Future research should focus on the synthesis of 2-(2-chloroacetamido)-N-benzylbenzamide and the in vitro evaluation of its cytotoxic, neuropharmacological, and antimicrobial activities. Such studies will be crucial in determining whether the promising potential of this molecule can be translated into tangible therapeutic applications.
References
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. 2024. Available from: [Link].
-
ResearchGate. Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. Available from: [Link].
-
Dong, X., et al. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. 2021;216:113316. Available from: [Link].
-
Du, C., et al. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. 2022. Available from: [Link].
-
ResearchGate. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Available from: [Link].
-
PubChemLite. 53824-92-3 (C16H15ClN2O2). Available from: [Link].
-
Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. 2025. Available from: [Link].
-
Der Pharma Chemica. Synthesis, computational studies and pharmacological evaluation of some acetamides as serotonin antagonists. 2014;6(5):249-255. Available from: [Link].
-
MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. 2025. Available from: [Link].
-
PubChem. N-Benzyl-2-chloroacetamide. Available from: [Link].
-
Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link].
-
ResearchGate. Physicochemical properties of the studied chloroacetamides. Available from: [Link].
-
PubChem. 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone. Available from: [Link].
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ResearchGate. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... Available from: [Link].
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Al-Salahi, R., et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2014;19(3):3518-3530. Available from: [Link].
-
Iwanami, M., et al. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry. 1981;24(10):1224-1230. Available from: [Link].
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PubChemLite. 2-(2-chloroacetamido)-n-(propan-2-yl)benzamide. Available from: [Link].
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PubChemLite. 2-(2-chloroacetamido)-n-phenylbenzamide. Available from: [Link].
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ResearchGate. Model reaction of 2-aminobenzamide and benzyl alcohol toward... Available from: [Link].
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MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. 2014. Available from: [Link].
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Wikipedia. Chloroacetamide. Available from: [Link].
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Inxight Drugs. N-Benzyl-2-chloroacetamide. Available from: [Link].
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Slideshare. Synthesis of benzamide from benzyl chloride. Available from: [Link].
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Technical Monograph: N-benzyl-2-[(chloroacetyl)amino]benzamide
Chemical Identity & Structural Informatics
N-benzyl-2-[(chloroacetyl)amino]benzamide is a functionalized benzamide scaffold featuring a reactive
Its structure combines a lipophilic benzyl "cap" with an electrophilic "trigger," making it an ideal probe for exploring structure-activity relationships (SAR) in kinase or protease inhibition where covalent modification is desired.
Physicochemical Data Table
| Parameter | Value |
| CAS Registry Number | 53824-92-3 |
| IUPAC Name | N-benzyl-2-(2-chloroacetamido)benzamide |
| SMILES | ClCC(=O)Nc1ccccc1C(=O)NCc2ccccc2 |
| InChIKey | VRXUIZRKYOIVJF-UHFFFAOYSA-N |
| Molecular Formula | C |
| Molecular Weight | 302.76 g/mol |
| LogP (Predicted) | ~2.8 (Lipophilic, membrane permeable) |
| Reactive Moiety |
Synthetic Architecture
The synthesis of this compound is a convergent protocol. It requires precise control of stoichiometry and temperature to prevent over-acylation or premature cyclization.
Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the disconnection strategy, tracing the target molecule back to commercially available Isatoic Anhydride and Benzylamine.
Figure 1: Retrosynthetic disconnection showing the assembly of the benzamide core followed by late-stage installation of the electrophilic warhead.
Validated Synthetic Protocol
Objective: Synthesis of this compound from 2-amino-N-benzylbenzamide.
Reagents:
-
2-Amino-N-benzylbenzamide (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Methodology:
-
Preparation: Dissolve 2-amino-N-benzylbenzamide in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (
or Ar). -
Base Addition: Add Triethylamine (TEA) via syringe. The base acts as an HCl scavenger to drive the equilibrium forward.
-
Thermal Control (Critical): Cool the solution to 0°C using an ice/water bath.
-
Why? Chloroacetyl chloride is highly reactive. Higher temperatures promote double acylation or polymerization.
-
-
Electrophile Addition: Add Chloroacetyl chloride dropwise over 15 minutes.
-
Observation: A white precipitate (TEA·HCl salts) will form immediately.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The starting aniline spot (fluorescent, lower
) should disappear, replaced by the amide product (higher ).
-
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO
, gradient 0-40% EtOAc in Hexanes).
Reactivity Profile & Mechanism
The defining feature of this molecule is the chloroacetamide group. It functions as a "soft" electrophile, preferentially reacting with "soft" nucleophiles like the thiol (-SH) group of Cysteine residues in proteins.
Mechanism of Covalent Inhibition
Upon binding to a target protein (e.g., a kinase or protease), the benzyl group orients the molecule within the hydrophobic pocket. The chloroacetyl group then positions itself near a non-catalytic cysteine, facilitating an
Figure 2: Mechanism of Action (MoA) showing the irreversible alkylation of a protein cysteine residue.
Applications in Drug Discovery[2]
Covalent Fragment Screening
This compound is often included in Electrophilic Fragment Libraries . Due to its low molecular weight (<350 Da) and defined binding features (benzyl hydrophobic contact + amide H-bonds), it serves as a "hit" compound.
-
Workflow: Fragments are screened against a protein target using Mass Spectrometry (Intact Protein MS). A mass shift of +266 Da (loss of HCl) confirms covalent labeling.
Heterocycle Precursor
The molecule is a "masked" heterocycle. Under basic conditions with heating, the amide nitrogen of the benzamide can attack the chloroacetyl carbon, cyclizing to form benzodiazepine-2,5-diones or related quinazolinone derivatives. This makes it a valuable intermediate in diversity-oriented synthesis (DOS).
Safety & Handling
-
Hazard Class: Alkylating Agent.
-
Risk: Potential skin sensitizer and respiratory irritant. The chloroacetyl moiety can alkylate DNA or essential proteins if exposure is uncontrolled.
-
PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.
-
Deactivation: Quench excess material with 10% aqueous ammonia or thiol-based scavenger resins before disposal.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide (Structural Analog Reference). Retrieved from [Link]
-
Kamal, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. MDPI Molecules. Retrieved from [Link]
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1] This guide delves into the specific molecular architecture of N-benzyl-2-[(chloroacetyl)amino]benzamide, a compound that embodies a "privileged scaffold" for enzyme inhibition.[1] By systematically dissecting its constituent parts—the N-benzyl cap, the chloroacetylamino linker, and the 2-aminobenzamide core—we will explore the intricate structure-activity relationships (SAR) that govern its biological function. This analysis extends to related benzamides, providing a comparative framework to understand how subtle molecular modifications can dramatically alter target specificity and potency. We will examine the causality behind experimental design, present detailed protocols, and offer insights grounded in authoritative research for professionals engaged in rational drug design.
The Core Scaffold: Deconstruction of this compound
This compound (CAS 53824-92-3) is a multifaceted molecule whose potential bioactivity stems from the synergistic interplay of its distinct chemical moieties.[2][3] Understanding this compound requires an appreciation of its three-part structure, a common motif in targeted inhibitors, particularly those aimed at histone deacetylases (HDACs).[1]
-
The N-Benzyl "Cap" Group: This terminal aromatic group serves as a crucial surface-recognition element. It enhances binding affinity and modulates the compound's physicochemical properties, such as lipophilicity, which influences cell permeability and pharmacokinetic profiles.[1][4]
-
The Chloroacetylamino "Linker": This unit connects the cap and the core. Critically, the chloroacetamide portion is a reactive electrophile.[1] This feature introduces the potential for covalent inhibition, where the molecule forms an irreversible bond with a nucleophilic residue (e.g., cysteine) in an enzyme's active site, leading to potent and prolonged inactivation.
-
The 2-Aminobenzamide "Core": This scaffold is vital for interaction with the target active site.[1] In the context of HDAC inhibition, the 2-aminobenzamide structure acts as a zinc-binding group. The ortho-amino group is essential for positioning the molecule correctly to chelate the zinc ion within the enzyme's catalytic domain, a critical interaction for potent inhibition.[1]
The logical relationship and synthetic origin of these components can be visualized as follows:
Caption: Synthetic pathways to this compound.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
The true therapeutic potential of a scaffold is revealed by studying how structural modifications affect its biological activity. Benzamides are well-documented to have a wide range of activities, including anticonvulsant, neuroleptic, anti-inflammatory, and antimicrobial effects.[1][5] The following sections compare the core molecule to related derivatives to elucidate key SAR principles.
Impact of Modifications to the Benzamide Core
The substitution pattern on the benzamide ring is a critical determinant of potency and selectivity.
-
Positional Isomerism: The placement of the side chain dramatically influences activity. In a study of benzamide derivatives as acetylcholinesterase (AChE) inhibitors, compounds with a para-substituted side chain showed significantly more potent inhibition and selectivity compared to their meta- or ortho-substituted counterparts.[6] This highlights that while the 2-amino position is critical for HDAC inhibition, other targets may favor different substitution patterns for optimal binding.[1]
-
Electronic Effects: The electronic properties of substituents on the benzamide ring can fine-tune activity. For HDAC1 inhibitors, an increase in electron density on the benzamide ring was found to enhance inhibitory activity.[7][8] Conversely, in a series of inhibitors targeting Mycobacterium tuberculosis QcrB, electron-withdrawing groups (like fluorine) at the C-5 position were less tolerated, while smaller, electron-rich substituents proved most active.[9]
-
Heterocyclic Analogues: Replacing the benzamide core with other heterocycles can improve potency. For instance, picolinamide (a pyridine-containing analogue) derivatives were found to be more potent AChE inhibitors than the corresponding benzamide derivatives.[6]
The Role of the N-Alkyl/Aryl "Cap"
The "cap" group is not merely a passive structural element; its modification directly impacts target engagement.
-
Enhancement of Potency: The introduction of an N-benzyl group is a common strategy to enhance potency. In a study of neuroleptic benzamides, introducing a benzyl group on the terminal nitrogen of a linear diamine side chain enhanced the activity significantly compared to an ethyl group.[10] This is often attributed to favorable hydrophobic or pi-stacking interactions within the target protein's binding pocket.
-
Stereoselectivity: The stereochemistry of substituents on the cap group can be paramount. In a series of N-benzyl-2-acetamidopropionamide anticonvulsants, the biological activity resided almost exclusively in the (R)-stereoisomer, which was over 20 times more potent than the (S)-isomer.[5] This underscores the importance of a precise three-dimensional fit with the biological target.
The Influence of the Linker Moiety
The linker's identity governs both the molecule's conformation and its mechanism of inhibition.
-
Covalent vs. Non-Covalent Inhibition: The chloroacetyl group in the parent molecule is a reactive handle for covalent modification.[1] Replacing this group with a non-reactive linker, such as a simple acetyl group found in many anticonvulsants, would switch the mechanism to reversible, non-covalent inhibition.[5] This is a critical design choice: covalent inhibitors can offer high potency and prolonged duration of action but carry a higher risk of off-target reactivity.
-
Linker Composition and Activity: The atoms within the linker influence activity. For example, in the N-benzyl-2-acetamidopropionamide series, derivatives with oxygen-containing linkers (e.g., a 3-methoxy group) showed exceptionally potent anticonvulsant effects, comparable to the established drug phenytoin.[5]
The interplay of these modifications is summarized in the diagram below:
Caption: Key modification sites for SAR studies on the benzamide scaffold.
Quantitative and Comparative Data
To contextualize the impact of these structural changes, the following table summarizes key findings from referenced studies.
| Compound Class | Key Structural Feature | Target/Assay | Observation | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Nitrogen mustard group on a benzamide scaffold | HDAC1, 2, 3 Inhibition | Potent, class I selective HDAC inhibition with IC50 values of 95.2, 260.7, and 255.7 nM, respectively. | [11] |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-stereoisomer with oxygenated linker | Maximal Electroshock Seizure (mice, i.p.) | Highly potent anticonvulsant activity (ED50 = 4.5 mg/kg), significantly more active than the (S)-isomer (>100 mg/kg). | [5] |
| Benzamide vs. Picolinamide Derivatives | Para-substituted dimethylamine side chain | Acetylcholinesterase (AChE) Inhibition | Picolinamide derivative (7a) was the most potent (IC50 = 2.49 µM) and selective inhibitor. Para-substitution was superior to meta or ortho. | [6] |
| C-5 Substituted Benzamides | Electron-rich vs. electron-deficient groups at C-5 | M. tuberculosis QcrB Inhibition | Electron-rich groups (e.g., methyl) led to potent activity (IC90 = 0.62 µM), while electron-deficient groups (e.g., fluoro) significantly decreased potency (IC90 = 68 µM). | [9] |
Experimental Protocol: General Synthesis of N-Substituted Benzamides
The following protocol provides a robust, field-proven methodology for the synthesis of benzamide derivatives via amidation, a foundational reaction in this area of research. This self-validating system includes steps for purification and characterization.
Objective: To synthesize an N-substituted benzamide from a carboxylic acid and an amine.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Substituted Amine (1.2 eq)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
Iodine (I2) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate (EtOAc) and Hexane for chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO3) and brine solutions
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Activator Formation: To the stirred DCM, add triphenylphosphine (1.2 eq) followed by the portion-wise addition of iodine (1.2 eq). Stir for 15-20 minutes until the solution becomes a homogenous slurry of the PPh3-I2 adduct. Causality: This in-situ formation of the activating agent is crucial for converting the carboxylic acid into a more reactive intermediate.
-
Carboxylic Acid Activation: Add the substituted benzoic acid (1.0 eq) to the mixture. Stir for an additional 5-10 minutes at 0 °C.
-
Amine Addition: Add triethylamine (2.0 eq) to the flask, followed by the slow, dropwise addition of the substituted amine (1.2 eq). Causality: TEA acts as a base to neutralize the HI byproduct formed during the reaction, driving the equilibrium towards product formation.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc/Hexane). The reaction is typically complete within 1-3 hours.
-
Workup and Extraction: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[12]
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[12]
Conclusion
This compound serves as an exemplary scaffold for understanding the principles of modern drug design. Its structure is a composite of distinct functional units, each amenable to modification for optimizing biological activity. The comparative analysis with related benzamides reveals that rational, subtle changes to the core, cap, or linker can profoundly alter potency, selectivity, and even the mechanism of action. The insights derived from such SAR studies are invaluable for researchers, providing a logical framework for the development of next-generation therapeutics, from targeted cancer agents to novel antimicrobials and CNS drugs.
References
- This compound | 53824-92-3 | Benchchem. Benchchem.
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. MDPI.
- Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed.
- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed.
- This compound - Fluorochem. Fluorochem.
- One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening - ResearchGate.
- N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem. PubChem.
- This compound | CAS 53824-92-3 | SCBT. Santa Cruz Biotechnology.
- This compound - ChemicalBook. ChemicalBook.
- SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Rsc.org. Royal Society of Chemistry.
- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central.
- Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... - ResearchGate.
- Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl).
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. MDPI.
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives.
- Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed.
- Optimization of the synthesis of N-benzyl-p-chlorobenzamide (15)a - ResearchGate.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 53824-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. This compound [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 8. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
2.[1][2] Methodological & Application
Synthesis of quinazolinone derivatives from N-benzyl-2-[(chloroacetyl)amino]benzamide
Application Note & Detailed Protocol
Topic: High-Yield Synthesis of Quinazolinone Derivatives via Intramolecular Cyclization of N-benzyl-2-[(chloroacetyl)amino]benzamide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Scientific Context
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] Several FDA-approved drugs, such as Erlotinib and Gefitinib, are based on this privileged heterocyclic system, highlighting its therapeutic significance.[2] The unique fused bicyclic structure of quinazolinone allows for extensive chemical modification, enabling precise tuning of its pharmacological profile.[1]
This document provides a detailed protocol for the synthesis of a 3-benzyl-2,3-dihydro-1H-quinazolin-4-one derivative through the intramolecular cyclization of this compound. This synthetic route is efficient and reliable, proceeding via a base-mediated intramolecular nucleophilic substitution. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, detail methods for characterization, and offer expert insights for troubleshooting and optimization.
Reaction Principle and Mechanism
The conversion of this compound to the corresponding quinazolinone is a classic example of an intramolecular cyclization. The reaction proceeds via a nucleophilic attack from the secondary amide nitrogen (of the N-benzylbenzamide moiety) onto the electrophilic carbon of the chloroacetyl group.
Causality of Experimental Choices:
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is employed to deprotonate the N-benzyl amide nitrogen. This deprotonation significantly increases the nucleophilicity of the nitrogen atom, thereby facilitating its attack on the chloroacetyl carbon.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively dissolve the starting material and the base while not interfering with the reaction by protonating the key nucleophile.
-
Heat: Thermal energy is typically applied to overcome the activation energy of the reaction, increasing the rate of the intramolecular cyclization and driving the reaction to completion in a reasonable timeframe.
The mechanism is illustrated below:
Caption: Reaction mechanism for quinazolinone synthesis.
Detailed Experimental Protocols
This section is divided into two parts: the synthesis of the precursor this compound and its subsequent cyclization to the target quinazolinone derivative.
Part A: Synthesis of Precursor: this compound
The precursor is synthesized by the chloroacetylation of commercially available N-benzyl-2-aminobenzamide.
Protocol A: Chloroacetylation
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-2-aminobenzamide (1.0 eq). Dissolve it in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution dropwise while stirring.
-
Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol or by flash column chromatography.
Part B: Intramolecular Cyclization to 3-benzyl-1H-quinazolin-4(2H)-one
This is the core protocol for the synthesis of the quinazolinone derivative.
Reagents & Materials Summary
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Sample Amount (for 10 mmol scale) |
| This compound[4] | 302.76 | 1.0 | 3.03 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 3.45 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
Protocol B: Cyclization
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 3-6 hours.
-
Cooling & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (approx. 200 mL). A precipitate should form.
-
Product Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove residual DMF and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification: The crude product is often pure enough for many applications. For higher purity, it can be recrystallized from a suitable solvent like ethanol or isopropanol.
Workflow Visualization and Data Characterization
A streamlined visualization of the entire experimental process ensures reproducibility and clarity.
Caption: Overall experimental workflow.
Characterization Data
The identity and purity of the synthesized quinazolinone should be confirmed using standard analytical techniques.[5][6]
Hypothetical Characterization Data Summary
| Analysis Technique | Expected Observations for 3-benzyl-1H-quinazolin-4(2H)-one |
| ¹H NMR | Disappearance of the singlet corresponding to the -CH₂Cl protons. Appearance of a new singlet for the N-CH₂-C=O protons in the quinazolinone ring. Aromatic protons will show characteristic shifts. A broad singlet for the NH proton will be D₂O exchangeable.[5] |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the quinazolinone ring amide. Shifts in aromatic carbon signals consistent with the fused ring system. |
| FT-IR (cm⁻¹) | A strong absorption band around 1680-1695 cm⁻¹ corresponding to the C=O stretching of the cyclic amide.[5] A band around 3200-3300 cm⁻¹ for the N-H stretch. |
| Mass Spectrometry | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product (C₁₅H₁₄N₂O). |
| Melting Point | A sharp and defined melting point, indicating high purity. |
Senior Scientist Insights & Troubleshooting
| Potential Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient heating, inactive base, or insufficient reaction time. | Ensure the temperature is maintained at the target. Use freshly dried K₂CO₃ or a stronger base like NaH (with appropriate safety precautions). Extend the reaction time and monitor closely by TLC. |
| Low Yield | Product loss during aqueous work-up (if slightly water-soluble), incomplete precipitation. | Ensure the water used for precipitation is ice-cold to minimize solubility. After filtration, you can extract the aqueous filtrate with a solvent like ethyl acetate to recover any dissolved product. |
| Formation of Side Products | Presence of water leading to hydrolysis of the chloroacetyl group. | Use anhydrous DMF and ensure all glassware is thoroughly dried before starting the reaction. Running the reaction under an inert atmosphere (e.g., Nitrogen) can also help. |
| Difficulty in Purification | Contamination with starting material or side products. | If recrystallization is ineffective, perform flash column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity can effectively separate the product from impurities. |
Safety & Handling
-
Chloroacetyl chloride: Highly corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
DMF: A skin and respiratory irritant. Avoid inhalation and skin contact.
-
Bases (K₂CO₃, TEA): Irritants. Avoid creating dust with K₂CO₃.
-
General Precautions: Always conduct reactions in a fume hood. Be cautious when heating organic solvents. Refer to the Safety Data Sheet (SDS) for each chemical before use.
References
-
Spandana, V., et al. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. [Link]
-
Al-Omar, M. A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. [Link]
-
Li, M., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]
-
Asati, V., et al. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online. [Link]
-
Prakash, O., et al. (2024). Pharmacological importance of quinazolinone-based drugs. ResearchGate. [Link]
-
Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
-
Singh, S., et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. PubMed. [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 53824-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tsijournals.com [tsijournals.com]
Nucleophilic substitution reactions of N-benzyl-2-[(chloroacetyl)amino]benzamide
Executive Summary
This Application Note details the synthetic utility of N-benzyl-2-[(chloroacetyl)amino]benzamide (CAS 53824-92-3), a privileged scaffold in medicinal chemistry. Characterized by a reactive
-
Intermolecular Nucleophilic Substitution (
): Rapid library generation via displacement of the chloride by amines or thiols. -
Intramolecular Scaffold Morphing: Cyclization to form 3-benzyl-2-(chloromethyl)quinazolin-4(3H)-one , a core structure in kinase and cholinesterase inhibitors.
This guide is designed for medicinal chemists seeking to maximize the diversity of their fragment libraries using robust, scalable chemistry.
Structural Analysis & Reactivity Profile
The title compound possesses three distinct zones of reactivity, but the
-
Zone A (Electrophile): The carbon-chlorine bond is activated by the adjacent carbonyl, making it highly susceptible to
attack by nucleophiles. -
Zone B (Internal Nucleophile): The amide nitrogen of the
-benzyl group is a latent nucleophile. Under basic conditions, it can attack the -carbon (forming a 1,4-benzodiazepine) or the carbonyl (forming a quinazolinone). -
Zone C (Hydrophobic Cap): The benzyl group provides steric bulk and lipophilicity, often occupying hydrophobic pockets in enzyme targets (e.g., HDACs, Cholinesterases).
Mechanistic Divergence
The competition between intermolecular substitution and intramolecular cyclization is controlled by pH, temperature, and the strength of the external nucleophile.
Figure 1: Divergent reaction pathways. Path A yields linear functionalized amides. Path B yields the bicyclic quinazolinone core.
Protocol 1: High-Throughput Intermolecular Substitution ( )
This protocol is optimized for parallel synthesis (library generation) using secondary amines. It minimizes the risk of premature cyclization by maintaining mild conditions.
Objective: Displacement of the chloride with morpholine (Model Nucleophile).
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Morpholine (1.2 equiv).
-
Base: Potassium Carbonate (
) (2.0 equiv) or DIPEA (1.5 equiv). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Temperature:
to .
Step-by-Step Methodology
-
Preparation: Dissolve
of this compound in of anhydrous MeCN. -
Activation: Add
of anhydrous . Stir at room temperature for 10 minutes.-
Note: Inorganic bases like carbonate prevent the formation of HCl salts which can catalyze hydrolysis.
-
-
Addition: Add
of morpholine dropwise. -
Reaction: Stir at
for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.-
Endpoint: Disappearance of the starting chloride peak (
) and appearance of the product ( ).
-
-
Work-up:
-
Filter off the solid
. -
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc (
) and wash with water ( ) to remove excess amine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, MeOH/DCM gradient).
Validation Data (Solvent Effects):
| Solvent | Dielectric Constant | Reaction Time (Morpholine, 60°C) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2 hours | 92% |
| MeCN | 37.5 | 4 hours | 88% |
| THF | 7.5 | 12 hours | 65% |
| Ethanol | 24.5 | 5 hours | 78% (Risk of solvolysis) |
Protocol 2: Scaffold Morphing (Cyclization to Quinazolinone)
This protocol transforms the linear amide into a heterocyclic core. This is a "Scaffold Morphing" strategy, converting a flexible linker into a rigid pharmacophore.
Objective: Synthesis of 3-benzyl-2-(chloromethyl)quinazolin-4(3H)-one.
Mechanistic Insight
Under thermal or acidic conditions, the amide carbonyl of the benzamide portion undergoes dehydration with the amide nitrogen of the chloroacetyl group (or vice versa depending on tautomerism), closing the ring to form the quinazolinone. The chloromethyl group often remains intact, allowing for subsequent functionalization.
Reagents & Materials
-
Reagent: Glacial Acetic Acid (AcOH) or Phosphorous Oxychloride (
) (Caution: is aggressive). -
Greener Alternative: Acetic Acid with thermal activation.
Step-by-Step Methodology (Thermal/Acidic)
-
Solution: Suspend
of the starting material in of Glacial Acetic Acid. -
Cyclization: Reflux the mixture (
) for 4–8 hours.-
Observation: The suspension usually clears as the cyclization proceeds, then the product may precipitate upon cooling.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into
of ice-cold water with vigorous stirring. -
Isolation: The quinazolinone derivative typically precipitates as a white/off-white solid. Filter the solid.[4]
-
Neutralization: Wash the solid with saturated
solution to remove residual acid, then with water. -
Drying: Dry under vacuum at
.
Critical Control Point:
Avoid strong nucleophilic bases (like NaOH) during the initial heating if you wish to preserve the
Troubleshooting & Optimization
Problem: Hydrolysis of the Chloride
-
Symptom: Appearance of a peak corresponding to
(Alcohol formation). -
Cause: Presence of water in the solvent or use of hygroscopic bases (e.g., old NaOH).
-
Solution: Use anhydrous solvents (DMF/MeCN) and store
in a desiccator. Switch to sterically hindered organic bases (DIPEA) if water cannot be strictly excluded.
Problem: Incomplete Cyclization (Protocol 2)
-
Symptom: Mixture of starting material and product after 8 hours.
-
Cause: Insufficient activation of the amide carbonyl.
-
Solution: Add a Lewis Acid catalyst (e.g.,
, 10 mol%) or switch to the method (reflux in toluene with 2 equiv for 2 hours), though this requires stricter safety protocols.
References
-
Synthesis of Quinazolinones via Cyclization
-
Kinetics of
-Chloroacetamides:- Title: Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides.
- Source: Journal of Agricultural and Food Chemistry (ACS).
-
URL:[Link]
-
General Reactivity of Benzamides
- Title: Nucleophilic substitution reactions of -chloroacetanilides with benzylamines.
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
Compound Data & Safety
Sources
- 1. This compound | CAS 53824-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 53824-92-3 | Benchchem [benchchem.com]
- 4. globalconference.info [globalconference.info]
- 5. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Microwave-assisted synthesis involving N-benzyl-2-[(chloroacetyl)amino]benzamide
Application Note & Protocol
Accelerated Synthesis of N-benzyl-2-[(chloroacetyl)amino]benzamide via Microwave-Assisted Organic Synthesis (MAOS)
Abstract
This guide provides a comprehensive protocol for the synthesis of this compound, a key intermediate in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). The N-benzylbenzamide framework is recognized as a privileged scaffold in drug discovery, notably in the development of histone deacetylase (HDAC) and butyrylcholinesterase (BChE) inhibitors[1]. Traditional synthesis methods often require extended reaction times. This application note details a robust, time-efficient microwave-mediated protocol that significantly reduces reaction times from hours to minutes, often leading to improved yields and purity[2][3]. We will delve into the mechanistic rationale, provide a detailed, step-by-step experimental workflow, and offer expert insights for troubleshooting and optimization.
Introduction: The Rationale for Microwave-Assisted Synthesis
The imperative in modern drug discovery is to accelerate the synthesis-testing cycle for lead identification and optimization[4]. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, supplanting conventional heating methods by offering dramatic rate enhancements, higher product yields, and cleaner reaction profiles[5][6].
Unlike conventional heating, which relies on inefficient thermal conduction, microwave irradiation employs dielectric heating. This process involves the direct interaction of microwaves with polar molecules (dipolar polarization) and ions (ionic conduction) within the reaction mixture[5]. This generates rapid, uniform, and "in-core" heating, allowing temperatures to be reached that are well above the solvent's boiling point in sealed, pressurized vessels[2][7]. This superheating capability is the primary driver behind the remarkable acceleration of chemical reactions[8]. For the synthesis of this compound, this translates to a significant reduction in the time required for the critical N-acylation step.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core transformation is the chloroacetylation of the primary amino group of N-benzyl-2-aminobenzamide. This reaction proceeds via a classical nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The electrophilicity of this carbon is enhanced by the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atoms[9].
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Chloride Elimination & Deprotonation: The intermediate collapses, expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product[10][11].
dot graph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Fig. 1: Chloroacetylation Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, width=2, height=0.8]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Simplified overview of the nucleophilic acyl substitution.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and high-pressure conditions. It must be performed by trained personnel in a dedicated laboratory fume hood using a certified microwave reactor designed for chemical synthesis[7]. Do not use a domestic microwave oven[8].
Materials & Equipment
-
Reagents:
-
N-benzyl-2-aminobenzamide (Precursor)
-
Chloroacetyl chloride (≥98%)
-
Triethylamine (TEA, ≥99%, distilled)
-
Anhydrous 1,4-Dioxane (or other suitable high-boiling, microwave-transparent solvent)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Dedicated single-mode microwave reactor with certified pressure-rated glass vials and magnetic stir bars[7].
-
Standard laboratory glassware
-
Rotary evaporator
-
Equipment for column chromatography or recrystallization
-
Synthetic Workflow
dot graph "Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Fig. 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=2.5, height=0.6]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Step-by-step process from preparation to final analysis.
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve N-benzyl-2-aminobenzamide (1.0 equiv., e.g., 226 mg, 1.0 mmol) in anhydrous 1,4-dioxane (4 mL).
-
Base Addition: To the stirred solution, add triethylamine (1.2 equiv., e.g., 167 µL, 1.2 mmol).
-
Acylating Agent Addition: Perform this step in a fume hood. Slowly and carefully, add chloroacetyl chloride (1.1 equiv., e.g., 88 µL, 1.1 mmol) dropwise to the mixture. A precipitate of triethylammonium chloride may form immediately.
-
Microwave Reactor Setup: Securely cap the vial and place it in the cavity of the microwave reactor. Set the reaction parameters as outlined in Table 1.
-
Irradiation: Start the microwave program. The instrument will monitor temperature and pressure in real-time.
-
Cooling: After the reaction is complete, the vessel must be cooled to below 50°C before removal from the reactor, typically using a compressed air stream integrated into the system[7].
-
Work-up: Once cooled and depressurized, open the vial. Quench the reaction mixture by carefully adding deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure this compound.
Reaction Parameters and Expected Results
The following table summarizes the optimized parameters for the microwave-assisted synthesis. These may serve as a starting point and can be further optimized for specific equipment and scales.
| Parameter | Recommended Value | Rationale & Expert Insights |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier rapidly without causing significant decomposition. |
| Reaction Time | 10 minutes | MAOS dramatically reduces reaction times compared to conventional heating which could take several hours[2][3]. |
| Max Power | 200 W (Dynamic) | Power is applied dynamically by the reactor to maintain the set temperature. This prevents thermal runaway. |
| Solvent | Anhydrous 1,4-Dioxane | A high-boiling point, polar aprotic solvent that couples moderately well with microwaves and effectively solubilizes the reactants. |
| Stirring | Vigorous | Ensures homogeneous heating and mixing of reagents throughout the reaction. |
| Expected Yield | > 85% | Microwave synthesis often leads to higher yields by minimizing the formation of by-products from prolonged heating[12]. |
| Purity | High | Rapid reaction times reduce the likelihood of side reactions and degradation, leading to a cleaner crude product. |
| Appearance | White to off-white solid |
Safety and Troubleshooting
-
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetyl chloride is corrosive and a lachrymator; handle it exclusively in a fume hood. Be aware that microwave reactions in sealed vessels generate high internal pressures[7][13]. Never exceed the temperature or pressure ratings of the equipment.
-
Troubleshooting:
-
Low/No Reaction: Ensure all reagents are anhydrous, especially the solvent. Water will react with chloroacetyl chloride. Verify the potency of the starting materials.
-
Low Yield: Consider increasing the reaction time in 2-minute increments or raising the temperature by 10°C. Incomplete reaction is a common issue that can be resolved with slightly more aggressive conditions.
-
Dark-colored Product: This may indicate decomposition. Reduce the reaction temperature or time. Ensure the starting amine is of high purity, as impurities can lead to side reactions.
-
Reaction Exceeds Pressure Limit: This can be caused by a highly exothermic reaction or using too low a volume of solvent. Reduce the concentration of reagents or set a lower temperature target. If unsure, always start with a smaller scale to assess the reaction kinetics[13].
-
References
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 1-1.
-
Panda, S. S., et al. (2016). Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. Journal of Drug Designing and Medicinal Chemistry. Available at: [Link]
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. European Centre for Pharmaceutical and Chemical Products.
-
Tyagi, R., et al. (2015). Microwaves in drug discovery and development: A Review. ResearchGate. Available at: [Link]
-
Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. PubMed. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]
-
Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Multicomponent Reactions. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Kumar, A., et al. (2012). Microwave assisted rapid synthesis and biological evaluation of some new N-[3-chloro-2-(Substituted)-4-oxoazetidin-1-yl]-(Substituted) benzamides. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]
-
Di Schiena, M., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
-
Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. ResearchGate. Available at: [Link]
- Patel, N. B., & Patel, J. C. (2015). Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline - SciSpace. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: https://typeset.io/papers/microwave-assisted-synthesis-of-novel-n-benzod-thiazol-2-yl-2l8j1w9g9
-
Sharma, P., et al. (2007). Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Asian Journal of Chemistry. Available at: [Link]
-
Singh, R. B., & Singh, P. K. (2015). Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. International Journal of Pharma Sciences and Innovation. Available at: [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
-
PubMed. (2019). Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates for CNS delivery. PubMed. Available at: [Link]
-
Yuldashev, F. A., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences. Available at: [Link]
-
Wang, H., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. . Available at: [Link]
-
Kuthan, J., et al. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules. Available at: [Link]
Sources
- 1. This compound | 53824-92-3 | Benchchem [benchchem.com]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. epcp.ac.in [epcp.ac.in]
- 7. orgsyn.org [orgsyn.org]
- 8. Microwave Synthesis [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
3.[1][2][3] Troubleshooting & Optimization
Troubleshooting low solubility of CAS 53824-92-3 in aqueous buffers
Technical Support Center: Troubleshooting Guide for CAS 53824-92-3
Subject: Solubilization and Handling of CAS 53824-92-3 (N-Benzyl-2-[(chloroacetyl)amino]benzamide) in Aqueous Buffers.
Identity Verification & Compound Profile
CRITICAL WARNING: Before proceeding, verify the chemical identity of your material. There is occasional confusion in older databases linking this CAS number to peptide fragments (e.g., Pentigetide).[1] However, commercially and chemically, CAS 53824-92-3 refers to the small molecule This compound .[1]
-
Molecular Formula: C₁₆H₁₅ClN₂O₂[3]
-
Molecular Weight: 302.76 g/mol
-
Nature: Lipophilic small molecule with an electrophilic warhead (chloroacetyl group).[1]
-
Physical State: Solid (typically white to off-white powder).[1]
Why is it insoluble? This compound contains two hydrophobic aromatic rings (benzyl and benzamide) linked by a short amide chain.[1] It lacks ionizable groups (like carboxylic acids or basic amines) that would provide charge-based solubility at physiological pH (7.4).[1] Consequently, it behaves as a "brick dust" molecule—highly crystalline and lipophilic, resisting dissolution in pure aqueous media.[1]
Frequently Asked Questions (FAQ)
Q1: I tried dissolving it directly in PBS/Media, but it floats or clumps. Why? A: This is expected. The compound has a high partition coefficient (LogP > 2.5 estimated), meaning it energetically prefers sticking to itself rather than interacting with water molecules.[1] Direct addition to aqueous buffers results in a suspension, not a solution, leading to erratic experimental data.[1]
Q2: Can I use heat to dissolve it? A: Proceed with extreme caution. While heat improves solubility, this molecule contains a chloroacetyl group (an alkylating agent).[1] High temperatures (>40°C) can accelerate hydrolysis (breakdown) of the chloride leaving group or cause cyclization, effectively destroying your active compound before the experiment begins.[1]
Q3: Which buffer should I use? A: Avoid buffers containing strong nucleophiles if you are storing the solution for more than a few hours.[1]
-
Recommended: HEPES, MOPS, PBS.[1]
-
Avoid: Tris (contains primary amines) or buffers with DTT/Beta-mercaptoethanol (thiols).[1] The chloroacetyl group will react with these, deactivating your compound.[1]
Step-by-Step Solubilization Protocol
This protocol ensures a stable, homogeneous solution suitable for cell-based assays or enzymatic screens.[1]
Phase 1: Preparation of Master Stock (1000x)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Target Concentration: 10 mM to 50 mM.
-
Weigh the solid powder into a glass vial (avoid polystyrene, which DMSO can etch).[1]
-
Add the calculated volume of anhydrous DMSO.[1]
-
Vortex vigorously for 30 seconds.
-
If undissolved particles remain, sonicate in a water bath for 5 minutes at room temperature.
-
Visual Check: The solution must be perfectly clear. If cloudy, add more DMSO.[1]
Phase 2: Preparation of Working Solution (1x)
-
Method: The "Intermediate Dilution" Technique.[1]
-
Goal: Prevent "crash-out" precipitation when the hydrophobic stock hits the water.
-
Prepare Buffer: Pre-warm your aqueous buffer (PBS/Media) to 37°C if compatible with your assay.
-
Rapid Dispersion:
-
Limit DMSO: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity, unless your assay tolerates higher.[1]
Data Table: Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| Pure Water / PBS | Insoluble | N/A | Do Not Use for stock prep. |
| 100% DMSO | Excellent (>50 mM) | High (Stable) | Primary Stock storage (-20°C).[1] |
| 100% Ethanol | Moderate | Moderate | Alternative if DMSO is toxic.[1] |
| PBS + 1% DMSO | Poor (Risk of ppt) | Low | Immediate use only.[1] |
| PBS + 0.1% Tween-80 | Improved | Low | Use for animal/in vivo formulations.[1] |
Troubleshooting Decision Tree
Use this logic flow to resolve persistent precipitation issues.
Figure 1: Decision tree for troubleshooting precipitation events during the dilution of CAS 53824-92-3.
Advanced Formulation (In Vivo)
If you require high concentrations for animal studies, simple DMSO/PBS mixtures will likely fail (causing blockage or embolism).[1]
Recommended Vehicle:
-
10% DMSO (Solubilizer)[1]
-
40% PEG-400 (Co-solvent)[1]
-
5% Tween-80 (Surfactant)[1]
-
45% Saline (Diluent)[1]
Protocol:
-
Dissolve compound in DMSO.[1]
-
Add PEG-400 and vortex.[1]
-
Add Tween-80 and vortex.[1]
-
Slowly add Saline while vortexing.[1] The solution should remain clear or slightly opalescent.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108096, this compound. Retrieved from [Link][1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for "Brick Dust" solubility models).
- Lipinski, C. A. (2000).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
Technical Guide: Preventing Hydrolysis of the Chloroacetyl Group
Executive Summary & Mechanistic Insight[1][2][3]
The chloroacetyl group (
-
As a Protecting Group (Esters): It is designed to be labile, allowing removal under mild conditions (e.g., with thiourea).[1]
-
As a Covalent Warhead (Amides): It must remain stable in solution until it encounters its specific biological target (e.g., a cysteine residue).[1]
The Core Problem: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the group in two ways:
-
Increased Electrophilicity of the Carbonyl: Making the ester/amide linkage highly susceptible to nucleophilic attack (hydrolysis/cleavage).
-
Activation of the
-Carbon: Making the C-Cl bond susceptible to displacement by water or hydroxide (conversion to hydroxyacetyl).
This guide addresses how to arrest these pathways during reaction and workup.
Mechanistic Visualization
The following diagram illustrates the two distinct failure modes of the chloroacetyl group in aqueous media.
Figure 1: Dual hydrolysis pathways. Path A dominates for esters (cleavage), while Path B is a common side-reaction for amides (warhead deactivation).
Troubleshooting Guide (Q&A)
Module A: The Chloroacetyl Ester (Protecting Group)[4]
Q1: My chloroacetate ester is cleaving during aqueous workup. I am using saturated
-
Temperature Control: Perform the quench and wash steps at 0°C (ice bath). Hydrolysis rates drop significantly with temperature [1].[1]
-
Contact Time: Do not let the layers sit. Shake vigorously and separate immediately.
-
Alternative Buffer: Switch to a Phosphate Buffer (pH 6.5 - 7.0) for neutralization.[1] This maintains neutrality without exposing the ester to the alkaline pH of bicarbonate.
Q2: I observe a mass shift of -18 Da (loss of Cl, gain of OH) or +17 Da (OH replaces Cl) in my LCMS. Is this hydrolysis?
Diagnosis: This is likely
-
Solvent Choice: Avoid polar protic solvents (methanol, water) during reaction if possible.[1]
-
Steric Shielding: If the substrate allows, bulky substituents near the ester can retard this
attack [2].
Module B: The Chloroacetamide (Covalent Warhead)
Q3: We are synthesizing a covalent inhibitor. The chloroacetamide warhead degrades in our assay buffer (pH 7.4). How can we stabilize it? Diagnosis: Chloroacetamides can undergo slow hydrolysis (half-life days to weeks) or rapid reaction with buffer nucleophiles (e.g., Tris, thiols).[1] Solution:
-
Buffer Selection: Avoid Tris or HEPES if they act as nucleophiles.[1] Use Phosphate or MOPS.[1]
-
Electronic Tuning: The reactivity of the chloroacetamide is influenced by the amine it is attached to. Anilines (aromatic amines) make the warhead less reactive (and more stable) than aliphatic amines due to resonance delocalization.
-
Storage: Store the compound in DMSO at -20°C. Avoid repeated freeze-thaw cycles in aqueous buffers.
Q4: During peptide synthesis, the N-terminal chloroacetyl group seems to cross-react or disappear. Diagnosis: If your peptide sequence contains a Cysteine, the chloroacetyl group will cyclize with the thiol (thioether formation) immediately upon deprotection. If Histidine is present, the imidazole can also react.[1] Solution:
-
Intentional Cyclization: If this is desired, ensure pH is controlled (pH 7-8) to favor specific cysteine reaction over hydrolysis [3].[1]
-
Prevention: If cyclization is not desired, you must use orthogonal protection on the Cysteine (e.g., Cys(Acm)) that is not removed during the final cleavage step.
Experimental Protocols
Protocol A: "Safe" Workup for Chloroacetyl Esters
Designed to minimize both saponification and Cl-displacement.
| Step | Reagent/Condition | Critical Parameter |
| 1. Quench | 0.5 M Phosphate Buffer (pH 6.0) | Pre-cool to 0°C. Avoid carbonate bases. |
| 2. Extraction | EtOAc or DCM | Use a solvent that does not dissolve water well.[1] |
| 3. Wash | Brine (Saturated NaCl) | Ice Cold. Reduces water solubility in organic phase.[1][2] |
| 4. Drying | Limit drying time to 15 mins; filter immediately. | |
| 5. Concentration | Rotary Evaporator | Bath temp < 30°C .[1] Do not heat to dryness under high vac for long periods. |
Protocol B: Stability Screen for Chloroacetamide Warheads
Use this to validate your compound before biological assays.
-
Preparation: Dissolve compound to 10 mM in DMSO.
-
Incubation: Dilute to 100 µM in the desired Assay Buffer (e.g., PBS pH 7.4).
-
Timepoints: Inject onto HPLC/LCMS at t=0, 1h, 4h, 12h, 24h.
-
Analysis: Monitor for:
Decision Tree: Protecting Group Removal vs. Retention
Use this logic flow to ensure you are applying the correct conditions for your goal.
Figure 2: Strategic decision tree for handling chloroacetyl groups. Note that thiourea is the preferred method for removal as it targets the alkyl halide reactivity specifically, avoiding general base hydrolysis issues.
References
-
Hladik, M. L., et al. (2005).[1] "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry. This study details the kinetics of chloroacetamide hydrolysis, demonstrating the strong dependence on pH and temperature, and the competition between
displacement and amide cleavage. -
Greene, T. W., & Wuts, P. G. M. (Various Editions).[1] Protective Groups in Organic Synthesis. (Standard Reference). Defines the relative stability of haloacetyl esters: Chloroacetyl esters are more stable than bromo-/iodoacetyl but significantly less stable than plain acetyl esters in basic conditions.[1]
-
Reimann, O., et al. (2015).[1] "Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group." Organic & Biomolecular Chemistry. Demonstrates the stability of the N-chloroacetyl group during SPPS and its specific reactivity toward thiols for cyclization.[3]
-
BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." Provides general protocols for minimizing ester hydrolysis which are critical when handling the labile chloroacetyl ester.
Sources
4. Validation & Comparative
Comprehensive Guide: 1H NMR Spectrum Analysis of N-benzyl-2-[(chloroacetyl)amino]benzamide
[1]
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for N-benzyl-2-[(chloroacetyl)amino]benzamide (CAS: 53824-92-3).[1] Designed for medicinal chemists and structural biologists, this document moves beyond basic peak listing to explore the diagnostic connectivity of the molecule. We compare the spectral performance across solvent systems (CDCl₃ vs. DMSO-d₆) and validate the structure against common synthetic precursors.
Structural Context & Significance
The molecule comprises a benzamide core functionalized at the ortho position with a chloroacetylamino group and an N-benzyl moiety.[1][2] This scaffold is a "privileged structure" in drug discovery, serving as a precursor for:
-
HDAC Inhibitors: The chloroacetyl group acts as a zinc-binding domain precursor or alkylating warhead.[1]
-
Quinazolinone Synthesis: Cyclization of the ortho-diamide motif.[1]
Molecular Formula: C₁₆H₁₅ClN₂O₂ Molecular Weight: 302.76 g/mol [1]
Experimental Protocol: Sample Preparation
To ensure reproducibility and spectral integrity, follow this self-validating protocol.
Solvent Selection Strategy
-
Primary Screen (CDCl₃): Useful for assessing bulk purity and residual organic solvents (ethyl acetate/hexane). However, amide protons often broaden or disappear due to exchange or quadrupole broadening.[1]
-
Structural Validation (DMSO-d₆): Mandatory for this molecule. The high polarity and hydrogen-bond accepting nature of DMSO stabilize the amide protons, revealing critical scalar couplings (
) and intramolecular hydrogen bonding.
Step-by-Step Preparation
-
Massing: Weigh 5–10 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: If using CDCl₃, add 1-2 drops of DMSO-d₆ if solubility is poor, but pure DMSO is preferred for resolution.[1]
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause field inhomogeneity/broadening).[1]
-
Acquisition:
-
Scans: 16–64 scans (S/N > 100).
-
Relaxation Delay (d1): Set to
3.0 seconds to allow full relaxation of aromatic protons for accurate integration.
-
Spectral Analysis: The "Solvent Switch" Comparison
This section compares the spectral resolution in CDCl₃ (Alternative A) versus DMSO-d₆ (Recommended).[1]
Region 1: The Aliphatic Linkers (3.0 – 5.0 ppm)
This region contains the diagnostic methylene signals.
| Proton Group | Chemical Shift (DMSO-d₆) | Multiplicity | Integration | Structural Insight |
| -CO-CH₂-Cl | 4.25 ppm | Singlet (s) | 2H | Deshielded by Cl and Carbonyl.[1] Appears as a sharp singlet.[1] |
| -NH-CH₂-Ph | 4.50 ppm | Doublet (d) | 2H | Couples with the adjacent amide NH ( |
Comparison Insight: In CDCl₃, the chloroacetyl and benzyl methylene protons may overlap or appear chemically equivalent depending on concentration. DMSO-d₆ resolves these into distinct environments due to specific solvation of the amide backbone.[1]
Region 2: The Aromatic Scaffold (7.0 – 8.5 ppm)
The aromatic region (9H total) is complex but decipherable.
-
Benzyl Ring (5H): Typically a multiplet centered at 7.20–7.40 ppm .[1]
-
Benzamide Core (4H): Distinct substitution pattern.[1]
-
H-3 (Ortho to Amide): The proton ortho to the benzamide carbonyl is often deshielded to ~7.8 ppm .[1]
-
H-6 (Ortho to Chloroacetyl): The proton ortho to the chloroacetylamino group shifts downfield due to the anisotropic effect of the amide.
-
Region 3: Labile Protons (The Diagnostic Key)
This is the critical differentiator.
| Proton | Solvent | Shift ( | Appearance | Mechanism |
| Benzamide NH | CDCl₃ | ~6.5 ppm | Broad/Missing | Rapid exchange with trace water; quadrupole broadening.[1] |
| Benzamide NH | DMSO-d₆ | 9.10 ppm | Triplet (t) | Stabilized by DMSO.[1] The triplet splitting ( |
| Aniline NH | CDCl₃ | ~11.0 ppm | Broad Singlet | Intramolecular H-bond may be visible but broad.[1] |
| Aniline NH | DMSO-d₆ | 11.50 ppm | Sharp Singlet | Diagnostic: The downfield shift indicates a strong intramolecular Hydrogen Bond between the Aniline NH and the Benzamide Carbonyl oxygen.[1] |
Comparative Analysis: Product vs. Alternatives
When synthesizing this molecule, you must distinguish it from starting materials and side products.
Scenario A: Did the reaction work? (vs. Precursor)
Precursor: 2-Amino-N-benzylbenzamide[1]
-
Precursor Spectrum: Shows a broad singlet at ~5.0–6.0 ppm (2H) for the free aniline (-NH₂).[1]
-
Product Spectrum: The -NH₂ signal vanishes.[1] A new singlet appears at 11.5 ppm (1H, amide) and a singlet at 4.25 ppm (2H, chloroacetyl).
Scenario B: Did the Benzyl group fall off? (vs. Side Product)
Side Product: N-(2-carbamoylphenyl)-2-chloroacetamide (Primary amide)[1]
-
Side Product Spectrum: The benzyl CH₂ doublet (~4.5 ppm) and aromatic multiplet (7.3 ppm) are missing.
-
Product Spectrum: Must contain the 5H multiplet and 2H doublet for the benzyl group.[1]
Analytical Workflow Diagram
The following diagram outlines the logical decision tree for validating the synthesis using NMR.
Caption: Logical workflow for confirming this compound synthesis via 1H NMR.
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
PubChem. "N-Benzyl-2-chloroacetamide Spectral Data."[1] National Library of Medicine.[1] Link
-
Santa Cruz Biotechnology. "this compound Product Data." Link[4]
-
Royal Society of Chemistry. "Synthesis and characterization of N-benzylbenzamide derivatives." RSC Advances. Link
Sources
- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53824-92-3 | Benchchem [benchchem.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 53824-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Researcher's Guide to Differentiating Amide and Chloroacetyl Groups in Benzamides using FTIR Spectroscopy
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structures is paramount. Benzamides, a common scaffold in medicinal chemistry, often undergo modifications such as chloroacetylation. Monitoring this reaction and confirming the final structure requires a rapid, reliable, and non-destructive analytical technique. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for this purpose, providing clear, functional group-specific information.
This guide provides an in-depth comparison of the FTIR spectral signatures of the native amide group versus the introduced chloroacetyl group in benzamide derivatives. We will explore the theoretical underpinnings of their characteristic absorptions, present a robust experimental protocol, and analyze the expected spectral data, empowering you to interpret your results with confidence.
The Underlying Science: Vibrational Principles of Carbonyl Groups
The key to differentiating between an amide and a chloroacetyl group lies in the vibrational frequency of their respective carbonyl (C=O) bonds. The position of the C=O stretching absorption in an IR spectrum is highly sensitive to its electronic environment. Two primary factors are at play: resonance and inductive effects .
-
Amide Group (Resonance Dominated): In a secondary amide, like that found in a substituted benzamide, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons reduces the double-bond character of the C=O bond, effectively weakening it.[1][2] A weaker bond requires less energy to vibrate, and thus, its stretching frequency appears at a lower wavenumber.[3] This phenomenon gives rise to the characteristic Amide I band .
-
Chloroacetyl Group (Inductive Effect Dominated): The chloroacetyl group (–CO-CH₂Cl) features a highly electronegative chlorine atom alpha to the carbonyl. Through the sigma bonds, this chlorine atom strongly withdraws electron density away from the carbonyl carbon.[4][5] This inductive effect shortens and strengthens the C=O double bond.[5][6] A stronger, stiffer bond vibrates at a higher frequency, shifting its absorption to a higher wavenumber compared to a typical ketone or amide.[7]
This fundamental electronic difference provides a distinct and reliable handle for distinguishing between the two functionalities.
Key Diagnostic Peaks: A Comparative Overview
The most significant spectral changes upon chloroacetylation of a benzamide will occur in the carbonyl stretching region (1600-1800 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes & Causality |
| Secondary Amide | Amide I (C=O stretch) | 1630 - 1680 [1][8] | Strong | Lower frequency due to resonance stabilization from the adjacent nitrogen atom, which weakens the C=O bond.[9] Position is sensitive to hydrogen bonding.[10][11] |
| Amide II (N-H bend + C-N stretch) | 1515 - 1570 [1][9] | Moderate-Strong | A coupled vibration characteristic of secondary amides. Its presence is a strong indicator of the -CO-NH- linkage.[12] | |
| N-H stretch | 3170 - 3370 [1][13] | Moderate | A single peak for secondary amides. Broadness indicates hydrogen bonding.[9] | |
| Chloroacetyl | C=O stretch | ~1725 - 1750+ | Strong | Higher frequency due to the strong inductive electron-withdrawing effect of the α-chlorine atom, which strengthens the C=O bond.[6][14] |
| C-Cl stretch | 650 - 850 [15][16] | Moderate-Strong | Appears in the fingerprint region. Provides secondary confirmation of the chloroacetyl group's presence.[17] |
Upon successful chloroacetylation of a benzamide, the following spectral transformations are expected:
-
The disappearance or significant reduction of the Amide II band (~1515-1570 cm⁻¹).
-
A shift of the main carbonyl absorption from the Amide I region (~1630-1680 cm⁻¹) to a significantly higher wavenumber (~1725-1750 cm⁻¹).
-
The appearance of a new, moderately strong band in the 650-850 cm⁻¹ region, corresponding to the C-Cl stretch.
Experimental Protocol: Acquiring High-Fidelity FTIR Data
To ensure the data is reliable and reproducible, a standardized protocol is essential. This methodology describes the analysis of solid benzamide samples using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient technique.
Objective: To obtain a high-quality infrared spectrum of a solid benzamide derivative to identify and differentiate amide and chloroacetyl functional groups.
Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory.
-
Benzamide sample (starting material or final product), ~1-5 mg.
-
Spatula.
-
Methanol or Isopropanol for cleaning.
-
Lint-free wipes (e.g., Kimwipes).
Caption: Key vibrational differences between amide and chloroacetyl groups.
By focusing on the disappearance of the Amide II band and the significant blueshift (shift to higher wavenumber) of the carbonyl peak, a scientist can confidently determine the success of a chloroacetylation reaction on a benzamide substrate. The additional appearance of the C-Cl stretch in the fingerprint region serves as a valuable secondary confirmation. This systematic approach, grounded in the fundamental principles of molecular vibrations, provides a powerful tool for routine reaction monitoring and final product verification in the drug development pipeline.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry website.
-
Uniwersytet Jagielloński. (n.d.). IR - spectroscopy. Retrieved from Jagiellonian University website.
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Gaffney, K. J., et al. (2013). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Journal of Physical Chemistry B.
-
Reddit r/chemhelp. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?. Reddit.
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from University of Colorado Boulder Department of Chemistry website.
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Chen, K., et al. (2010). Dependence of Amide Vibrations on Hydrogen Bonding. Journal of Physical Chemistry B.
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St. Paul's Cathedral Mission College website.
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University of Calgary. (n.d.). Infrared Spectroscopy of Hydrocarbons. Retrieved from University of Calgary Chemistry website.
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University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture. Retrieved from UCLA Chemistry & Biochemistry.
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from Jena Library of Biological Macromolecules.
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
-
Londergan, C. H., et al. (2022, June 30). Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. The Journal of Physical Chemistry Letters.
-
Giubertoni, G., Sofronov, O. O., & Bakker, H. J. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Communications Chemistry.
-
Jović, B., et al. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Journal of the Serbian Chemical Society.
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
-
LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts.
-
University of Wisconsin-Platteville. (n.d.). IR Chart. Retrieved from UW-Platteville Chemistry.
-
ChemHelper. (n.d.). IR Absorption Table. Retrieved from ChemHelper.
-
LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts.
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University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from Organic Chemistry at CU Boulder.
-
Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Continued). Retrieved from St. Paul's Cathedral Mission College website.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-benzyl-2-[(chloroacetyl)amino]benzamide
Hazard Assessment: A Precautionary Approach
N-benzyl-2-[(chloroacetyl)amino]benzamide incorporates a chloroacetyl group and a benzamide core.[1] Due to the lack of specific toxicological data, a conservative approach, inferring hazards from these structural motifs, is paramount.
-
Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic.[2][3][4] Such compounds require specific disposal streams, as co-mingling with non-halogenated waste can complicate and significantly increase the cost of disposal.[3][4][5] Halogenated solvents and their waste byproducts are typically disposed of via incineration.[3]
-
Benzamide Moiety: Benzamide and its derivatives can present several health hazards. For instance, some are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation or genetic defects.[6][7]
-
Chloroacetamide Moiety: The related compound, N-Benzyl-2-chloroacetamide, is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[8][9]
Based on these related compounds, this compound should be handled as hazardous chemical waste with the potential for toxicity, irritation, and environmental harm.
Inferred Hazard Summary
| Hazard Class | Potential Effect | Source of Inference |
| Acute Toxicity (Oral) | Harmful if swallowed | N-Benzyl-2-chloroacetamide[8][9], N,N-Dimethylbenzamide[6] |
| Skin Irritation | Causes skin irritation | N-Benzyl-2-chloroacetamide[8][9], Benzamide[7] |
| Eye Irritation | Causes serious eye irritation | N-Benzyl-2-chloroacetamide[8][9], Benzamide[7] |
| Respiratory Irritation | May cause respiratory irritation | N-Benzyl-2-chloroacetamide[8][9] |
| Environmental Hazard | Potentially harmful to aquatic life | Adamantane (as a component of another benzamide derivative)[6] |
Immediate Safety & Handling Protocol
Before initiating any disposal procedures, the adoption of appropriate Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of as hazardous waste.[10]
-
Skin and Body Protection: A laboratory coat is essential to prevent skin contact.[10]
-
Respiratory Protection: If there is a risk of generating dust or if ventilation is inadequate, a suitable dust respirator should be worn.[8]
-
Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation.[2]
Step-by-Step Disposal Procedure
The primary and only acceptable method for disposing of this compound is through a licensed hazardous waste management provider.[10] Never discharge this chemical into the sanitary sewer system or dispose of it in regular trash.[2][5][10]
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Procedure:
-
Designate a specific waste container for "Halogenated Organic Solid Waste."[2][11]
-
Collect all waste this compound, including residues and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in this container.[10]
-
Crucially, do not mix this waste with non-halogenated waste streams. [3][4][5]
-
Step 2: Container Selection and Labeling
-
Rationale: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures that disposal personnel can handle the material safely and in accordance with regulations.
-
Procedure:
-
Use a container made of a compatible material (e.g., high-density polyethylene or glass) with a securely sealing screw-top cap.[6]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5]
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[10][11]
-
Include appropriate hazard warnings, such as "Harmful if Swallowed," "Causes Skin and Eye Irritation," and "Suspected of Causing Genetic Defects."[10]
-
Step 3: On-site Storage
-
Rationale: Safe temporary storage minimizes the risk of spills, exposure, and environmental contamination while awaiting pickup by a certified disposal vendor.
-
Procedure:
-
Keep the waste container tightly closed at all times, except when adding waste.[5][8][11]
-
Store the sealed container in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage facility.[10]
-
The storage area must be cool, dry, and away from incompatible materials such as strong oxidizing agents.[10][12]
-
Ensure the storage location is secure and accessible only to authorized personnel.[10]
-
Step 4: Arranging for Final Disposal
-
Rationale: Final disposal must be handled by professionals who can ensure the chemical is destroyed in a manner that is compliant with all local, state, and federal regulations.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[10]
-
Provide them with the full chemical name and an estimate of the quantity to be disposed of.
-
Step 5: Decontamination of Labware
-
Rationale: Any equipment that has come into contact with the chemical must be thoroughly decontaminated to prevent carryover and accidental exposure.
-
Procedure:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this solvent rinsate as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled hazardous waste container.
-
After the initial solvent rinse, wash the labware with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- BenchChem. (2025). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
- CymitQuimica. (2023). N-Benzyl-2-chloroacetamide Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
- Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Fluorochem. (n.d.). This compound.
- BenchChem. (n.d.). This compound | 53824-92-3.
- ScienceLab.com. (2010). Material Safety Data Sheet Benzamide.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide.
- University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (2025). p-Aminobenzamide Safety Data Sheet.
- University of California, Santa Cruz Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- National Center for Biotechnology Information. (n.d.). N-Benzyl-2-chloroacetamide. PubChem Compound Database.
- Fisher Scientific. (2011). N-Benzylbenzamide Safety Data Sheet.
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Personal protective equipment for handling N-benzyl-2-[(chloroacetyl)amino]benzamide
Executive Summary & Chemical Context
This guide provides a technical safety framework for handling N-benzyl-2-[(chloroacetyl)amino]benzamide (CAS: 53824-92-3).[1] While often categorized generically as an irritant in high-throughput screening libraries, the structural presence of the
The "Why" Behind the Protocol:
The chloroacetyl group (
Standard "lab coat and glasses" protocols are insufficient due to the compound's potential for irreversible protein binding. This guide implements a Barrier-Quench-Dispose strategy to mitigate these specific risks.
Risk Assessment & Hazard Identification
The following assessment is derived from Structure-Activity Relationship (SAR) analysis of
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Systemic absorption via ingestion.[2] | No open containers outside hood; strict hygiene.[3] |
| Skin Sensitization | H317 (Inferred) | Electrophilic attack on dermal proteins (Haptenization). | Zero-tolerance for skin contact. Double-gloving required. |
| Eye Damage/Irritation | H318/H319 | Corrosive alkylation of corneal tissue. | Goggles required for powder handling; safety glasses insufficient. |
| Respiratory Irritation | H335 | Mucosal membrane alkylation. | Handling restricted to certified Fume Hoods. |
Personal Protective Equipment (PPE) Matrix
We employ a Two-Tiered PPE System . Tier 1 applies to standard bench-scale handling (<1g). Tier 2 applies to scale-up (>1g), spill cleanup, or generating aerosols.
Tier 1: Standard Laboratory Handling
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).
-
Rationale: Chloro-organics can permeate thin nitrile. The second layer provides a "breakthrough buffer" allowing time to doff contaminated gloves safely.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Standard safety glasses do not seal against airborne dusts.
-
Body: Lab coat (buttoned to neck) + chemically resistant wrist sleeves (Tyvek).
-
Respiratory: Chemical Fume Hood (Face velocity: 80–100 fpm).
Tier 2: High-Risk Operations (Spills / Scale-up)
-
Hand Protection: Laminate film gloves (e.g., Silver Shield) under outer nitrile gloves.
-
Respiratory: If fume hood containment is breached (e.g., spill outside hood), use a P100 Half-Face Respirator with organic vapor cartridges.
-
Body: Tyvek coveralls to prevent clothing contamination.
Visualizing the Safety Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the compound.
Figure 1: Decision tree for selecting appropriate PPE based on operational scale and physical state.
Operational Protocols
Protocol A: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of dry powder due to static charge.
-
Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powder containment balance enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.
-
Technique:
-
Tare the vial/boat before opening the source container.
-
Transfer gently to avoid "dust clouds."
-
Wipe Down: Immediately wipe the exterior of the source container and the balance area with a solvent-dampened tissue (acetone or ethanol) after closing the container. Dispose of the tissue as hazardous waste.
-
Protocol B: Solubilization
-
Add solvent (e.g., DMSO, DMF) to the solid slowly.
-
Ventilation: Keep the vial open only inside the hood.
-
Labeling: Mark the vial clearly with "Alkylating Agent – Toxic."
Protocol C: Chemical Deactivation (Spill Response)
Do not just wipe up a spill. Chemically quench the electrophile.
-
Quenching Solution: Prepare a solution of 10% Sodium Thiosulfate in water.
-
Application: Cover the spill with the thiosulfate solution. Allow to sit for 15 minutes.
-
Cleanup: Absorb with vermiculite or spill pads. The resulting waste is now significantly less reactive but should still be treated as hazardous chemical waste.
Waste Disposal Strategy
Proper disposal prevents downstream environmental contamination.[3][6]
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous (Halogenated) | Collect in a dedicated solid waste drum. Do not trash. |
| Liquid Waste | Halogenated Organic | Segregate from non-halogenated solvents. High-temperature incineration is required to break the C-Cl bond safely. |
| Sharps/Glass | Contaminated Sharps | If a syringe/vial contained the compound, it must go into a rigid sharps container, not broken glass trash. |
Workflow Visualization
Figure 2: End-to-end workflow for safe handling, from storage to disposal.
References
-
PubChem. (2025).[2] N-Benzyl-2-chloroacetamide (Source for Analogous Hazards). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
